molecular formula C13H10F2 B1294899 Bis(4-fluorophenyl)methane CAS No. 457-68-1

Bis(4-fluorophenyl)methane

Cat. No. B1294899
CAS RN: 457-68-1
M. Wt: 204.21 g/mol
InChI Key: DXQVFHQUHOFROC-UHFFFAOYSA-N
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Patent
US05723676

Procedure details

The procedure of Example 1 was used except that 20 g 4,4'-difluorodiphenylmethane, 30 g water, 31 g MnO2 and 50 g H2 SO4 were used. 20 g off-white solids, after toluene removal, afforded 95% pure 4,4'-difluorobenzophenone in a 90% yield.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
H2 SO4
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
30 g
Type
reactant
Reaction Step Three
Name
Quantity
31 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([CH2:7][C:8]2[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=2)=[CH:5][CH:4]=[C:3]([F:15])[CH:2]=1.[OH2:16]>O=[Mn]=O>[F:15][C:3]1[CH:2]=[CH:1][C:6]([C:7]([C:8]2[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=2)=[O:16])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1=CC(=CC=C1CC2=CC=C(C=C2)F)F
Step Two
Name
H2 SO4
Quantity
50 g
Type
reactant
Smiles
Step Three
Name
Quantity
30 g
Type
reactant
Smiles
O
Step Four
Name
Quantity
31 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
20 g off-white solids, after toluene removal

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C(=O)C2=CC=C(C=C2)F)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.